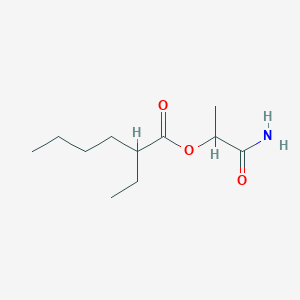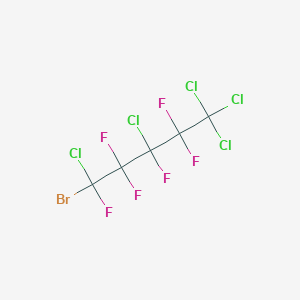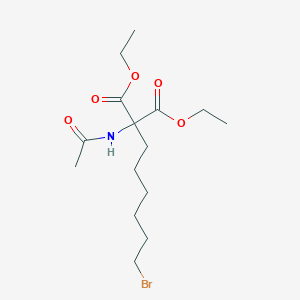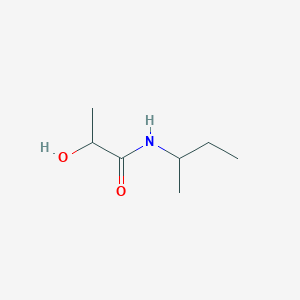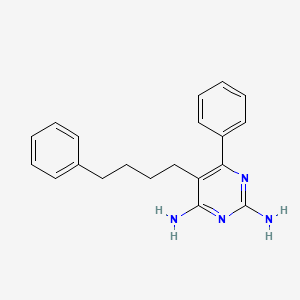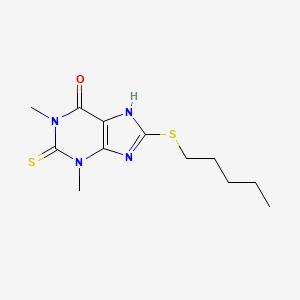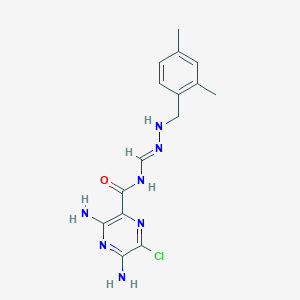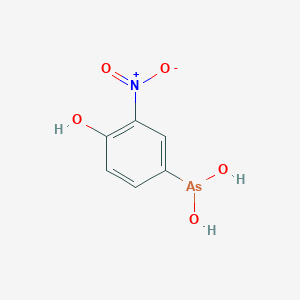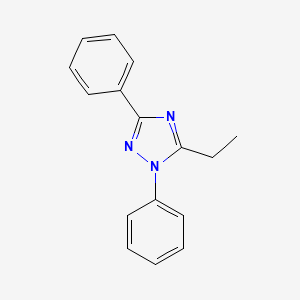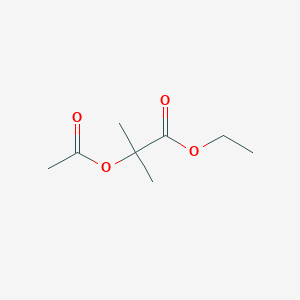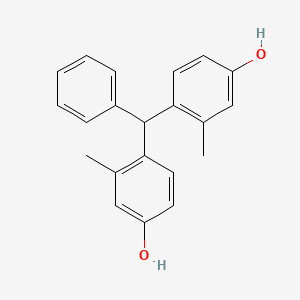
4,4'-(Phenylmethylene)bis(3-methylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Phenylmethylene)bis(3-methylphenol) is an organic compound that belongs to the class of bisphenols It is characterized by the presence of two phenol groups connected by a phenylmethylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylmethylene)bis(3-methylphenol) typically involves the condensation of 3-methylphenol with benzaldehyde. One common method involves the use of a catalyst such as sodium acetate. The reaction is carried out at room temperature, resulting in high yields of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of 4,4’-(Phenylmethylene)bis(3-methylphenol) can be scaled up using similar reaction conditions. The use of heterogeneous and reusable catalysts, such as 1,3-disulfonic acid imidazolium tetrachloroaluminate, has been reported to enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Phenylmethylene)bis(3-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties and potential cytotoxic effects on cancer cell lines.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of polymers and resins due to its bisphenol structure.
Mécanisme D'action
The mechanism of action of 4,4’-(Phenylmethylene)bis(3-methylphenol) involves its interaction with various molecular targets. In biological systems, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The phenol groups can also scavenge free radicals, contributing to its antioxidant activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol): Similar structure with pyrazole rings instead of phenol groups.
4,4’-(Phenylmethylene)bis(2,6-dimethylphenol): Similar structure with dimethylphenol groups instead of methylphenol groups.
Uniqueness
4,4’-(Phenylmethylene)bis(3-methylphenol) is unique due to its specific phenylmethylene bridge connecting two methylphenol groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
2510-19-2 |
|---|---|
Formule moléculaire |
C21H20O2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
4-[(4-hydroxy-2-methylphenyl)-phenylmethyl]-3-methylphenol |
InChI |
InChI=1S/C21H20O2/c1-14-12-17(22)8-10-19(14)21(16-6-4-3-5-7-16)20-11-9-18(23)13-15(20)2/h3-13,21-23H,1-2H3 |
Clé InChI |
JAHIXHIEPHMNET-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O)C(C2=CC=CC=C2)C3=C(C=C(C=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


